Pelubiprofen

COX-2 selectivity NF-κB pathway dual inhibition

Pelubiprofen is a moderately selective COX-2 inhibitor (IC50 ratio ~3.7:1) with dual COX/TAK1-IKK-NF-κB pathway suppression—a mechanism absent in ibuprofen or naproxen. This unique profile places it between non-selective NSAIDs and highly selective COX-2 inhibitors, making it essential for dissecting NF-κB contributions to anti-inflammatory efficacy. Clinically validated: non-inferior to celecoxib in a 6-week Phase III RA trial, to loxoprofen for antipyresis, and the CR formulation shows superior GI tolerability vs. aceclofenac (p=0.005). Procure for preclinical RA/OA models, BCS Class II formulation studies (tromethamine salt), and antipyretic research where compound-specific pharmacology is required.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 69956-77-0
Cat. No. B1679217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelubiprofen
CAS69956-77-0
Synonyms2-(4-((2-oxocyclohexylidene)methyl)phenyl)propionic acid
2-OCMPP
CS 670
CS-670
pelubiprofen
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O
InChIInChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+
InChIKeyAUZUGWXLBGZUPP-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pelubiprofen (CAS 69956-77-0): A Moderately COX-2-Selective NSAID Prodrug with Dual Anti-Inflammatory Mechanism for Research and Development Sourcing


Pelubiprofen (CAS 69956-77-0) is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, structurally and pharmacologically related to ibuprofen [1]. It is an orally active prodrug that functions as a moderately selective cyclooxygenase-2 (COX-2) inhibitor, with IC50 values of 10.66 µM for COX-1 and 2.88 µM for COX-2, yielding a COX-1/COX-2 selectivity ratio of approximately 3.7:1 [1]. Beyond COX inhibition, pelubiprofen exerts anti-inflammatory effects through dual suppression of COX activity and the TAK1-IKK-NF-κB signaling pathway [2]. Originally developed by Daewon Pharmaceutical, it is approved in South Korea for the symptomatic relief of osteoarthritis, rheumatoid arthritis, and low back pain [3].

Why Pelubiprofen (CAS 69956-77-0) Cannot Be Substituted by Generic Ibuprofen or Other NSAIDs: Evidence-Based Differentiation in COX-2 Selectivity and Clinical Efficacy Profiles


Pelubiprofen occupies a distinct pharmacological niche that precludes simple substitution with common NSAIDs such as ibuprofen or naproxen. Unlike non-selective NSAIDs that potently inhibit both COX-1 and COX-2, pelubiprofen demonstrates a moderate COX-2 selectivity with an IC50 ratio of approximately 3.7:1, positioning it between non-selective agents and highly selective COX-2 inhibitors like celecoxib [1]. Furthermore, pelubiprofen possesses a dual anti-inflammatory mechanism involving NF-κB pathway suppression that is not shared by ibuprofen [2]. Clinical trial data demonstrate that pelubiprofen achieves non-inferior efficacy compared to active comparators across multiple indications, including rheumatoid arthritis versus celecoxib [3], fever reduction versus loxoprofen [4], and osteoarthritis versus aceclofenac [5], each with distinct safety and tolerability trade-offs that inform compound selection decisions. These compound-specific characteristics mandate that procurement decisions be based on experimental or clinical requirements rather than class-based assumptions of interchangeability.

Pelubiprofen (CAS 69956-77-0) Quantitative Differentiation: Comparator-Backed Evidence for Scientific Procurement


Pelubiprofen vs. Ibuprofen: COX-2 Selectivity and Dual NF-κB Pathway Inhibition at the Molecular Level

Pelubiprofen exhibits moderate COX-2 selectivity with an IC50 ratio of approximately 3.7:1 (COX-1 IC50 = 10.66 ± 0.99 µM; COX-2 IC50 = 2.88 ± 1.01 µM), whereas ibuprofen is a non-selective COX inhibitor with comparable potency against both isoforms [1]. In addition to COX inhibition, pelubiprofen uniquely suppresses the TAK1-IKK-NF-κB pathway, attenuating LPS-induced phosphorylation of IKK-β and TAK1, a mechanism not reported for ibuprofen [1]. This dual mechanism of action differentiates pelubiprofen from structurally related 2-arylpropionic acid NSAIDs at the molecular level.

COX-2 selectivity NF-κB pathway dual inhibition molecular pharmacology

Pelubiprofen vs. Celecoxib in Rheumatoid Arthritis: Non-Inferior Analgesic Efficacy with Quantified Gastrointestinal Safety Trade-Offs

In a 6-week, multicenter, randomized, double-blind, phase III non-inferiority trial (n=145) comparing pelubiprofen 30 mg three times daily to celecoxib 200 mg twice daily in patients with rheumatoid arthritis, pelubiprofen demonstrated non-inferior pain reduction [1]. The mean decrease in 100 mm pain VAS from baseline was 26.2 mm in the pelubiprofen group versus 21.2 mm in the celecoxib group, with a treatment difference of 5.0 ± 20.1 mm (97.5% CI, -2.3 to ∞), confirming non-inferiority per the pre-specified -10 mm margin [1]. However, the overall adverse drug reaction (ADR) rate was 31.2% with pelubiprofen compared to 20.6% with celecoxib, and the frequency of gastrointestinal ADRs was significantly higher in the pelubiprofen group (20.8% vs. 8.8%; P=0.045) [1].

rheumatoid arthritis analgesic efficacy gastrointestinal safety head-to-head trial

Pelubiprofen vs. Loxoprofen in Febrile Upper Respiratory Tract Infection: Non-Inferior Antipyretic Efficacy with Comparable Safety

A phase III, multicenter, randomized, double-blind, parallel-group, active-controlled non-inferiority trial (n=181) compared pelubiprofen to loxoprofen for fever reduction in patients with acute upper respiratory tract infection (URTI) and baseline axillary temperature ≥38.0°C [1]. The mean reduction in axillary temperature at 4 hours post-dose was comparable between the two groups: -0.08 ± 0.62°C [1]. The lower bound of the 97.5% one-sided confidence interval was -0.30°C, which exceeded the pre-specified non-inferiority margin of 0.35°C, formally demonstrating non-inferiority of pelubiprofen to loxoprofen [1]. Secondary outcomes showed no significant differences in pain relief (VAS) or overall safety profiles between the two treatment groups (p > 0.05) [1].

fever reduction upper respiratory tract infection antipyretic non-inferiority trial

Pelubiprofen CR 90 mg vs. Aceclofenac 200 mg in Knee Osteoarthritis: Equivalent Analgesia with Significantly Reduced Adverse Events

A 4-week, double-blinded, randomized, multicenter, active-comparator, parallel-group, phase IV non-inferiority trial (n=191) compared pelubiprofen controlled-release (CR) 90 mg/day to aceclofenac 200 mg/day in patients with symptomatic knee osteoarthritis [1]. At week 4, the mean change in 100 mm pain VAS from baseline was -20.8 mm in the pelubiprofen CR group and -21.7 mm in the aceclofenac group (full analysis set), confirming non-inferiority per the pre-specified 15 mm margin [1]. Notably, the incidence of adverse events was significantly lower in the pelubiprofen CR group compared to the aceclofenac group (p = 0.005), demonstrating a superior tolerability profile for the controlled-release pelubiprofen formulation in this patient population [1].

knee osteoarthritis controlled release formulation adverse event reduction non-inferiority

Pelubiprofen Tromethamine Salt: Enhanced Solubility, Permeability, and Gastrointestinal Safety Compared to Parent Pelubiprofen

The development of pelubiprofen tromethamine (PEL-T) addresses the poor aqueous solubility and gastrointestinal (GI) safety concerns associated with the parent compound [1]. Compared to pelubiprofen free acid, PEL-T demonstrated significantly improved solubility across various aqueous media and an increased permeability coefficient (Kp) in Caco-2 cell monolayers, indicative of enhanced intestinal absorption [1]. In an acute gastric damage rat model, oral administration of PEL-T significantly reduced the damaged gastric mucosal area compared to an equivalent dose of pelubiprofen [1]. Pharmacokinetic analysis revealed higher maximum plasma concentration (Cmax) and area under the curve (AUCt) for PEL-T powder relative to pelubiprofen powder, confirming improved systemic exposure [1]. In a separate clinical study, 25 mg of pelubiprofen tromethamine achieved approximately 98% of the maximum COX-2 inhibitory effect of 30 mg of pelubiprofen, indicating comparable pharmacodynamic activity at a lower dose [2].

tromethamine salt solubility enhancement Caco-2 permeability gastrointestinal safety formulation development

Pelubiprofen (CAS 69956-77-0) Application Scenarios: Evidence-Backed Use Cases for Research and Procurement


Preclinical In Vivo Studies of COX-2-Preferential Anti-Inflammatory Agents in Rheumatoid Arthritis Models

Pelubiprofen is indicated for preclinical studies investigating COX-2-preferential NSAID pharmacology in rheumatoid arthritis models. The compound's demonstrated non-inferior analgesic efficacy to celecoxib in a 6-week phase III RA trial (mean VAS reduction 26.2 mm vs. 21.2 mm) [1], combined with its unique dual mechanism of COX inhibition and NF-κB pathway suppression [2], makes it a suitable tool for elucidating the contribution of NF-κB modulation to anti-inflammatory outcomes beyond COX-2 selectivity alone.

Antipyretic Efficacy Screening in Upper Respiratory Tract Infection (URTI) Models

For studies requiring antipyretic activity assessment, pelubiprofen offers a validated comparator or test compound, supported by a phase III trial demonstrating non-inferior fever reduction to loxoprofen in URTI patients (mean temperature reduction -0.08°C at 4 hours; non-inferiority confirmed with 97.5% CI lower bound -0.30°C > -0.35°C margin) [3]. This regulatory-grade evidence supports its use in febrile response studies and provides a benchmark for evaluating novel antipyretic candidates.

Formulation Development and Bioavailability Enhancement Studies Leveraging the Tromethamine Salt

The pelubiprofen tromethamine (PEL-T) salt form is ideally suited for formulation science research focused on improving the oral bioavailability of BCS Class II NSAIDs. PEL-T has been shown to significantly enhance aqueous solubility, Caco-2 monolayer permeability, and in vivo absorption (higher Cmax and AUCt) compared to the parent free acid [4]. Additionally, the salt form reduces gastric mucosal damage in animal models [4], offering a platform for developing NSAID formulations with improved GI tolerability profiles.

Comparative Tolerability Studies in Osteoarthritis with Controlled-Release Formulations

The pelubiprofen controlled-release (CR) formulation is applicable for osteoarthritis research where long-term tolerability is a key endpoint. A phase IV trial demonstrated that pelubiprofen CR 90 mg/day achieves comparable pain reduction to aceclofenac 200 mg/day (mean VAS change -20.8 mm vs. -21.7 mm) while producing significantly fewer adverse events (p = 0.005) [5]. This evidence positions pelubiprofen CR as a reference compound for evaluating novel therapies targeting both efficacy and safety in chronic OA models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelubiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.